molecular formula C22H34ClN9O4 B6295939 H-Arg-Arg-AMC Hydrochloride CAS No. 2237216-23-6

H-Arg-Arg-AMC Hydrochloride

Cat. No. B6295939
M. Wt: 524.0 g/mol
InChI Key: XNPOAYPKJIILEC-MOGJOVFKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg-Arg-AMC Hydrochloride (H-Arg-Arg-AMC HCl) is a small molecule that is used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid arginine and is used in a variety of biochemical and physiological studies. H-Arg-Arg-AMC HCl has a wide range of uses and has been found to be a valuable tool for research in the fields of biochemistry, physiology and medicine.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for H-Arg-Arg-AMC Hydrochloride involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

Starting Materials
Fmoc-Arg(Pbf)-OH, Fmoc-Arg(Pbf)-OH, 7-amino-4-methylcoumarin (AMC), HBTU, N,N-diisopropylethylamine (DIPEA), piperidine, trifluoroacetic acid (TFA), triisopropylsilane (TIS), N-methylpyrrolidone (NMP), dimethylformamide (DMF), dichloromethane (DCM), diethyl ether, hydrochloric acid (HCl)

Reaction
1. Deprotection of Fmoc group on Fmoc-Arg(Pbf)-OH using 20% piperidine in DMF, 2. Coupling of Fmoc-Arg(Pbf)-OH with AMC using HBTU and DIPEA in NMP, 3. Deprotection of Pbf group on the first Arg using 95% TFA and 2.5% TIS in DCM, 4. Coupling of Fmoc-Arg(Pbf)-OH-AMC with Fmoc-Arg(Pbf)-OH using HBTU and DIPEA in NMP, 5. Deprotection of Pbf group on the second Arg using 95% TFA and 2.5% TIS in DCM, 6. Cleavage of the peptide from the resin using 95% TFA and 2.5% TIS in DCM, 7. Precipitation of the crude peptide using diethyl ether, 8. Purification of the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC), 9. Hydrochloride salt formation using HCl in wate

Scientific Research Applications

H-Arg-Arg-AMC HCl has a wide range of applications in scientific research. It is used in a variety of biochemical and physiological studies, such as the study of neurotransmitter release, enzyme activity, and receptor binding. It is also used in studies of cell signaling pathways and in drug development.

Mechanism Of Action

H-Arg-Arg-AMC HCl works by acting as an agonist at certain receptor sites. It binds to specific receptors in the body and activates them, leading to a cascade of biochemical reactions that result in a physiological response. This response can be used to study the effects of drugs or to study the function of certain proteins or enzymes.

Biochemical And Physiological Effects

H-Arg-Arg-AMC HCl has been found to have a wide range of biochemical and physiological effects. It has been found to increase the release of neurotransmitters, activate certain enzymes, and alter the activity of certain receptors. It has also been found to have an effect on the expression of certain genes and proteins.

Advantages And Limitations For Lab Experiments

H-Arg-Arg-AMC HCl is an ideal tool for laboratory experiments due to its ease of synthesis and its wide range of biochemical and physiological effects. However, it is important to note that the effects of H-Arg-Arg-AMC HCl can vary depending on the concentration and the type of experiment being performed. Additionally, the effects of H-Arg-Arg-AMC HCl can be unpredictable and dangerous if used without proper safety precautions.

Future Directions

H-Arg-Arg-AMC HCl has a wide range of potential applications in the fields of biochemistry, physiology, and medicine. Future research could focus on further understanding the biochemical and physiological effects of H-Arg-Arg-AMC HCl, as well as exploring its potential use in drug development and in the study of cell signaling pathways. Additionally, further research could be conducted to determine the potential toxicity of H-Arg-Arg-AMC HCl and to develop safe protocols for its use in laboratory experiments.

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pentanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N9O4.ClH/c1-12-10-18(32)35-17-11-13(6-7-14(12)17)30-20(34)16(5-3-9-29-22(26)27)31-19(33)15(23)4-2-8-28-21(24)25;/h6-7,10-11,15-16H,2-5,8-9,23H2,1H3,(H,30,34)(H,31,33)(H4,24,25,28)(H4,26,27,29);1H/t15-,16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPOAYPKJIILEC-MOGJOVFKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34ClN9O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-Arg-Arg-AMC Hydrochloride

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